(2S)-1-nitrosopyrrolidine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) typically involves the nitrosation of L-proline derivatives. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid, like hydrochloric acid, to facilitate the formation of the nitroso group . The reaction is usually carried out at low temperatures to control the rate of nitrosation and to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) has several applications in scientific research:
Chemistry: Used in the development and validation of analytical methods.
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosamine-related research.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly in the context of drug impurities and degradation products.
Industry: Utilized in quality control processes for the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) involves its interaction with biological molecules through its nitroso group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other cellular components. These interactions can result in modifications of biological molecules, potentially affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-Methyl-L-Proline: Similar in structure but with a methyl group instead of a hydrogen atom on the pyrrolidine ring.
N-Nitroso-L-Proline: Lacks the carboxamide group present in 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci).
Uniqueness
2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) is unique due to its specific structural features, including the presence of both a nitroso group and a carboxamide group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H9N3O2 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(2S)-1-nitrosopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H9N3O2/c6-5(9)4-2-1-3-8(4)7-10/h4H,1-3H2,(H2,6,9)/t4-/m0/s1 |
InChI Key |
MDITUBMLGCNJBG-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)N=O)C(=O)N |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)N |
Origin of Product |
United States |
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